An In-depth Technical Guide to 1,1,3-Trichloro-1-butene
An In-depth Technical Guide to 1,1,3-Trichloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1,3-Trichloro-1-butene (CAS No. 13279-86-2), a chlorinated alkene of interest in synthetic chemistry. Due to the limited availability of specific experimental and biological data for this compound, this guide synthesizes the known information and supplements it with data from structurally related chlorinated alkenes to provide a thorough resource for researchers and professionals in drug development. This document covers the chemical and physical properties, available synthesis information, general analytical approaches, and a discussion on the potential toxicological profile based on related compounds. Safety and handling precautions are also outlined.
Introduction
1,1,3-Trichloro-1-butene is a halogenated organic compound. While specific applications in drug development are not widely documented, its chemical structure suggests potential as an intermediate in organic synthesis. Understanding the properties and potential hazards of such compounds is crucial for laboratory safety and for exploring their synthetic utility. This guide aims to consolidate the available technical data for 1,1,3-Trichloro-1-butene and to provide context based on the broader class of chlorinated alkenes.
Chemical and Physical Properties
The fundamental properties of 1,1,3-Trichloro-1-butene are summarized in the table below. These data are essential for planning reactions, purification procedures, and for safe handling and storage.
Table 1: Physicochemical Properties of 1,1,3-Trichloro-1-butene
| Property | Value | Reference(s) |
| CAS Number | 13279-86-2 | [1][2][3] |
| Molecular Formula | C4H5Cl3 | [2][4] |
| Molecular Weight | 159.4415 g/mol | [2] |
| Boiling Point | 158.5 °C at 760 mmHg | |
| Density | 1.301 g/cm³ | |
| Vapor Pressure | 3.39 mmHg at 25°C | |
| Flash Point | 76.6 °C | |
| LogP (Octanol-Water Partition Coefficient) | 2.93270 | |
| Canonical SMILES | CC(C=C(Cl)Cl)Cl | |
| InChI | InChI=1S/C4H5Cl3/c1-3(5)2-4(6)7/h2-3H,1H3 | [4] |
Synthesis and Reactivity
Synthesis of 1,1,3-Trichloro-1-butene
A documented synthetic route for 1,1,3-Trichloro-1-butene involves the isomerization of 1,1,1-Trichloro-2-butene. This reaction is reported to proceed with a high yield of 92.0%.[5]
Diagram 1: Synthesis of 1,1,3-Trichloro-1-butene
Caption: Synthesis of 1,1,3-Trichloro-1-butene.
Experimental Protocol:
Reactivity
The reactivity of 1,1,3-Trichloro-1-butene is dictated by the presence of the carbon-carbon double bond and the chlorine substituents.
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Reaction with Sodium Hydroxide (B78521): Treatment of 1,1,3-Trichloro-1-butene with sodium hydroxide in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in water at 20°C for 24 hours has been reported.[5] The expected products would likely result from hydrolysis and/or elimination reactions.
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General Reactivity of Chlorinated Alkenes: Chlorinated alkenes can undergo a variety of reactions, including:
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Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles.
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Addition Reactions: The double bond can undergo addition reactions with electrophiles.
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Oxidation: The double bond can be oxidized to form epoxides or other oxygenated products.
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Reductive Dechlorination: The chlorine atoms can be removed by reducing agents. For instance, granular iron has been shown to reductively dechlorinate other chlorinated butenes.[6][7][8]
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Analytical Methods
Specific analytical methods for the characterization and quantification of 1,1,3-Trichloro-1-butene are not extensively detailed in available literature. However, standard analytical techniques for volatile organic compounds would be applicable.
Table 2: Potential Analytical Methods
| Method | Description |
| Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS is a powerful technique for separating and identifying volatile compounds. A non-polar capillary column would likely be suitable for separation. The mass spectrum would provide a unique fragmentation pattern for identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy would be invaluable for structural elucidation and purity assessment. While specific NMR data for this compound is not readily available, spectral prediction software can provide estimated chemical shifts. |
| Infrared (IR) Spectroscopy | IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C=C double bond and C-Cl bonds. |
Diagram 2: General Analytical Workflow
References
- 1. journals.asm.org [journals.asm.org]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 1,1,3-Trichloro-1-butene - 13279-86-2 | VulcanChem [vulcanchem.com]
- 5. lookchem.com [lookchem.com]
- 6. scispace.com [scispace.com]
- 7. (PDF) Degradation of chlorinated butenes and butadienes by granular iron. (2008) | R. E. Hughes | 2 Citations [scispace.com]
- 8. Degradation Of Chlorinated Butenes And Butadienes By Granular Iron [witpress.com]
